Methyl 3,4-dihydro-2H-pyran-6-carboxylate

Übersicht

Beschreibung

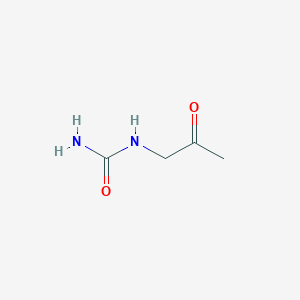

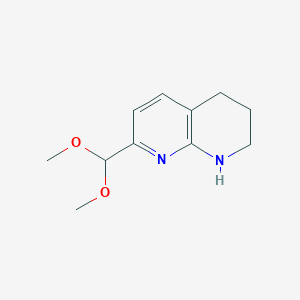

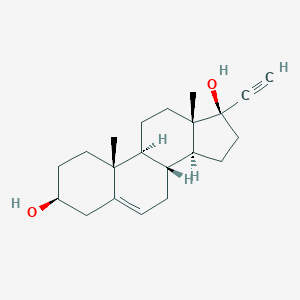

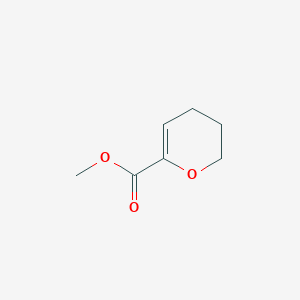

Methyl 3,4-dihydro-2H-pyran-6-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrans. Pyrans are characterized by a six-membered ring structure containing one oxygen atom and five carbon atoms. The specific compound is a derivative of this class, featuring additional functional groups that contribute to its reactivity and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of related pyran derivatives has been explored through various green and efficient methodologies. For instance, a one-pot, four-component synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates has been described, which is performed in water without the need for a catalyst, leading to good yields . Another study presents a single-step multicomponent reaction utilizing K2CO3 as a catalyst in an aqueous medium to synthesize a multifunctional 4H-pyran-3-carboxylate, highlighting the operational ease and eco-friendly nature of the process . Additionally, microwave-assisted liquid-phase synthesis using functional ionic liquid as soluble support has been developed for the synthesis of similar pyran derivatives, which simplifies the purification process and improves yield and purity .

Molecular Structure Analysis

The molecular structure of pyran derivatives has been confirmed through various analytical techniques. NMR, FT-IR, and single crystal X-ray crystallography have been employed to elucidate the structure of synthesized compounds . Theoretical calculations, such as Mulliken population, HOMO-LUMO, and MEP analysis, have also been executed to compare with experimental data, showing good consistency . X-ray studies of specific derivatives have provided detailed insights into the crystal structure, including hydrogen bonding and π-π interactions within the unit cell .

Chemical Reactions Analysis

The reactivity of methyl 3,4-dihydro-2H-pyran-6-carboxylate derivatives has been studied extensively. Reactions with sulfuric and hydrochloric acids, acetic anhydride, and alcohols have been explored, leading to the development of novel methods for the preparation of substituted derivatives of cyclopentenone, pyrano[2,3-d]-pyrimidine, 5-oxo-3-phenylpentanoic acid, and nicotinic acid nitrile . These studies demonstrate the potential of these compounds as structural components for the synthesis of carbo- and heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are closely related to their molecular structure. The crystalline nature of these compounds has been studied using single-crystal X-ray diffraction, revealing information about the unit cell parameters and the stabilization of molecules within the crystal lattice . Theoretical investigations, including semiempirical and density functional theory calculations, have been performed to understand the molecular geometry, vibrational frequencies, and conformational flexibility of these compounds . Additionally, frontier molecular orbitals analysis and thermodynamic properties have been assessed to provide a comprehensive understanding of the title compound's behavior under various conditions .

Wissenschaftliche Forschungsanwendungen

Enantiospecific Synthesis

- Methyl 3,4-dihydro-2H-pyran-6-carboxylate derivatives are used in enantiospecific syntheses. For instance, the synthesis of (+)-(2R)- and (−)-(2S)-6-Ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid from hydroxybutanoates demonstrates its utility in producing specific enantiomers, essential in the development of pharmaceuticals and fine chemicals (Deschenaux et al., 1989).

Polymer Synthesis and Biological Activity

- Methyl 3,4-dihydro-2H-pyran-6-carboxylate is pivotal in polymer chemistry, particularly in synthesizing alternating copolymers with potential biological applications. For example, the synthesis of the copolymer poly(methyl 3,4-dihydro-2H-pyran-2-carboxylate-alt-maleic anhydride) demonstrates its utility in creating polymers with significant in vitro biological activity and potential antitumor properties (Han et al., 1990).

Asymmetric Synthesis

- The compound is used in asymmetric synthesis, such as in the production of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a cockroach attractant. This synthesis involves the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid, highlighting its role in creating optically active compounds (Szőri et al., 2008).

Liquid-Phase Synthesis

- Methyl 3,4-dihydro-2H-pyran-6-carboxylate is employed in microwave-assisted liquid-phase synthesis, facilitating the production of compounds like methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate. This demonstrates its role in modern, efficient synthetic methods (Yi et al., 2005).

Pharmaceutical Applications

- It's utilized in the synthesis of compounds with potential pharmaceutical applications, such as those exhibiting local anesthetic, antiaggregating, and other medicinal activities. This is exemplified in the synthesis of ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates (Mosti et al., 1994).

Antimicrobial Activity

- Some derivatives of Methyl 3,4-dihydro-2H-pyran-6-carboxylate exhibit antimicrobial activity. Research on ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives indicates their potential in combating bacterial and fungal strains (Ghashang et al., 2013).

Eigenschaften

IUPAC Name |

methyl 3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRNOXLRRZQVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560685 | |

| Record name | Methyl 3,4-dihydro-2H-pyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-dihydro-2H-pyran-6-carboxylate | |

CAS RN |

129201-92-9 | |

| Record name | Methyl 3,4-dihydro-2H-pyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.